Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate

Medicinal chemistry Agrochemical design Physicochemical profiling

Researchers seeking validated pyrazole building blocks for herbicide or fragment-based drug discovery often face unpredictable physicochemical property shifts when substituting halogen or fluorinated groups. This compound offers a precisely characterized electronic environment: 4-bromo for cross-coupling, 5-amino for H-bonding (HBD=1), and N¹-trifluoroethyl for metabolic stability. - cLogP 1.68 (optimal for soil mobility/leaf penetration) - 4-Bromo handle enables Suzuki/Miyaura diversification - ≥98% HPLC purity, ethyl ester provides 1.5-2× slower alkaline hydrolysis vs. methyl ester analog

Molecular Formula C8H9BrF3N3O2
Molecular Weight 316.08 g/mol
Cat. No. B12069017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
Molecular FormulaC8H9BrF3N3O2
Molecular Weight316.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1Br)N)CC(F)(F)F
InChIInChI=1S/C8H9BrF3N3O2/c1-2-17-7(16)5-4(9)6(13)15(14-5)3-8(10,11)12/h2-3,13H2,1H3
InChIKeyASWSOFAKRVWYJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate: Identity & Physicochemical Profile


Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate is a fluorinated pyrazole building block with molecular formula C₈H₉BrF₃N₃O₂ and molecular weight 316.08 g·mol⁻¹ . The compound features a 5-amino group, a 4-bromo substituent, and an ethyl ester at the 3-position of the pyrazole ring, with an N¹-(2,2,2-trifluoroethyl) group that significantly modulates lipophilicity and metabolic stability relative to non-fluorinated or non-brominated analogs [1]. It is classified as a fluorinated ester and is supplied at ≥98% purity (HPLC) by multiple vendors, including Apollo Scientific (Cat. PC520002) and Alfa Chemistry (Cat. OFC1427023162), with an MDL number MFCD23135207 .

Scaffold Trifluoroethyl-pyrazole with amino, bromo, and ethyl ester handles Core for agrochemical and medicinal chemistry elaboration
Synthetic utility 5-amino as H-bond donor; 4-bromo for cross-coupling Enables parallel library synthesis and SAR expansion
Supply quality High-purity (HPLC) fluorinated building block Available from multiple catalog suppliers with analytical documentation

Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate: Generic Substitution Risks


Pyrazole-3-carboxylate building blocks bearing trifluoroethyl, bromo, and amino substituents are not interchangeable despite sharing a common heterocyclic scaffold. The simultaneous presence of the electron-withdrawing 4-bromo substituent, the hydrogen-bond-donating 5-amino group, and the lipophilic N¹-trifluoroethyl moiety creates a unique electronic and steric environment that governs both reactivity in downstream derivatization and biological target engagement [1]. Removing any single functional group—e.g., substituting the 5-amino with hydrogen (as in ethyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate, CAS 1855937-64-2) or replacing the 4-bromo with hydrogen—alters the hydrogen-bond donor/acceptor profile, calculated lipophilicity (cLogP shifts from 1.68 to >2.0), and topological polar surface area, each of which is a critical parameter in agrochemical lead optimization and medicinal chemistry campaigns [2].

Target compound
5-Amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
H-bond donor (HBD=1), moderate lipophilicity, balanced TPSA for non-CNS agrochemical use.
Analog risk
Des-amino or des-bromo analogs
Removing 5-amino eliminates key H-bond donor; removing 4-bromo shifts cLogP and TPSA outside agrochemical sweet spot; ethyl-to-methyl ester alters hydrolysis stability.
Similar scaffold ≠ interchangeable building block. Physicochemical property shifts may derail lead optimization and synthetic route compatibility.

Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate: Differentiation Evidence vs. Analogs


Hydrogen-Bond Donor: 5-Amino vs. Des-Amino

The 5-amino substituent on the target compound introduces one hydrogen-bond donor (HBD = 1), whereas the closest des-amino comparator, ethyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate (CAS 1855937-64-2), possesses HBD = 0 [1]. This difference directly impacts binding thermodynamics in biological targets; an HBD count ≥1 is frequently a prerequisite for key hydrogen-bond interactions in enzyme active sites and receptor binding pockets [2]. For procurement decisions, selecting the des-amino analog in a medicinal chemistry campaign where a donor interaction is essential would risk complete loss of target engagement.

HBD Count
Class-level inference
Target HBD = 1 (5-amino)
Des-amino analog HBD = 0
Presence of amino H-bond donor supports target engagement; des-amino substitution may lose critical binding interaction.
Calculated descriptor; requires experimental binding confirmation.
Medicinal chemistry Agrochemical design Physicochemical profiling

Lipophilicity (cLogP) Sweet Spot vs. Non-Amino Analogs

The target compound exhibits a calculated cLogP of 1.68, as reported in the ECBD database [1]. In contrast, the des-amino analog ethyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is predicted to have a higher cLogP (approximately 2.0–2.3 based on fragmental addition of the –NH₂ → –H substitution), while the des-bromo analog ethyl 5-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate has a lower cLogP (estimated <1.5) . A cLogP in the 1.5–2.5 range is widely recognized as optimal for balancing membrane permeability with aqueous solubility in agrochemical candidates, whereas cLogP >3.0 raises concerns about soil accumulation and off-target toxicity [2].

Lipophilicity (cLogP)
Class-level inference
cLogP = 1.68
Des-amino ~2.1; des-bromo lower
Value sits within agrochemical sweet spot for pre-emergence herbicides; analogs drift toward higher environmental persistence or lower cuticle penetration.
Fragment-based calculation; validate with experimental logP in project context.
Agrochemical discovery Lipophilic efficiency Environmental fate

Topological Polar Surface Area: CNS Exclusion & Cellular Permeability

The target compound has a calculated topological polar surface area (TPSA) of 47.36 Ų [1]. This falls below the widely accepted threshold of 60 Ų for good oral absorption but above the 40 Ų lower bound often associated with sufficient aqueous solubility [2]. By comparison, the des-amino analog (ethyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate) has an estimated TPSA of approximately 35–39 Ų (loss of the amino polar contribution), placing it closer to the CNS-penetrant range (<40 Ų), while the carboxylic acid analog (4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid, CAS 1006471-09-5) has a TPSA of ~56 Ų, pushing it near the 60 Ų ceiling and potentially compromising passive membrane permeability .

Topological PSA
Class-level inference
TPSA = 47.36 Ų
Des-amino ~37 Ų; acid analog ~56 Ų
Favorable for systemic agrochemical delivery without CNS penetration risk; des-amino analog may raise CNS exposure concern.
Calculated value; confirm with PAMPA or Caco-2 if CNS exclusion is critical.
Drug design CNS exclusion ADME optimization

GPR35 Antagonism: Inactivity vs. Bioactive Analogs

In a primary G-protein coupled receptor 35 (GPR35) antagonism assay, ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate was classified as inactive [1]. This is a meaningful negative result because several structurally related 4-bromo-1-(2,2,2-trifluoroethyl)pyrazole derivatives have been reported to exhibit GPR35 modulatory activity in patent literature [2]. The absence of activity at GPR35 suggests that the 5-amino-3-ethoxycarbonyl substitution pattern redirects pharmacological space away from this target, which is relevant for programs where GPR35 agonism or antagonism is an undesired off-target liability (e.g., in agrochemical safety profiling or anti-inflammatory drug discovery seeking target-selective scaffolds).

GPR35 Antagonism
Supporting evidence
Inactive in primary assay
Related pyrazoles reported as GPR35 modulators
Inactivity provides selectivity filter; useful when GPR35 engagement is an off-target liability.
Single primary assay result; broader GPCR profiling recommended before triaging.
GPCR screening Off-target profiling Selectivity

Ethyl vs. Methyl Ester: Hydrolytic Stability Difference

The target compound bears an ethyl ester at the 3-position (MW contribution 73.07), whereas the methyl ester analog methyl 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate (CAS 1697433-40-1) carries a methyl ester (MW contribution 59.04) . Under standard basic hydrolysis conditions (NaOH, aqueous ethanol), ethyl esters of pyrazole-3-carboxylates hydrolyze approximately 1.5–2× slower than their methyl counterparts due to increased steric hindrance at the carbonyl carbon, as established in systematic hydrolysis studies of 3-ethoxycarbonylpyrazole derivatives [1]. This differential stability is critical when the ester is used as a transient protecting group in multi-step syntheses requiring chemoselective transformations elsewhere on the scaffold.

Ester Hydrolysis Rate
Cross-study comparable
Ethyl ester hydrolyzes ~1.5–2× slower than methyl
Under aqueous NaOH/EtOH conditions
Slower hydrolysis improves compatibility with basic reaction steps; methyl ester may lead to premature deprotection.
Class-level kinetics; verify under specific synthetic conditions.
Synthetic chemistry Protecting group strategy Hydrolysis kinetics

Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate: Top Application Scenarios


Pre-Emergence Herbicide Scaffold: Balanced Lipophilicity & HBD

For herbicide discovery programs targeting pre-emergence activity against dicotyledonous and monocotyledonous weeds, this compound provides a cLogP of 1.68—within the 1.5–2.5 range empirically associated with optimal soil mobility and leaf penetration in N-(2,2,2)-trifluoroethylpyrazole derivatives [1]. Its HBD = 1 (from the 5-amino group) enables hydrogen-bonding interactions with acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO) active sites, a feature absent in the des-amino analog (HBD = 0) that has shown reduced herbicidal potency in class-level SAR studies [1][2]. The TPSA of 47.36 Ų further supports systemic translocation while avoiding excessive soil binding that plagues higher-TPSA carboxylic acid analogs.

Base-Stable Ethyl Ester Protection in Parallel Synthesis

When designing a synthetic route involving basic conditions (e.g., nucleophilic aromatic substitution at the 4-bromo position, or amide coupling requiring amine deprotonation), the ethyl ester offers 1.5–2× slower alkaline hydrolysis kinetics compared to the methyl ester analog CAS 1697433-40-1 [3]. This differential stability, rooted in steric effects at the ester carbonyl, allows chemists to perform transformations at the 4-bromo or 5-amino positions without concurrent ester cleavage, improving overall yield and reducing purification burden in library synthesis.

GPR35-Inactive Scaffold for Selectivity-Driven Medicinal Chemistry

In drug discovery campaigns where GPR35 modulation is an unwanted off-target effect (e.g., anti-inflammatory programs targeting COX-2 or kinase pathways), the documented inactivity of this compound in a primary GPR35 antagonism assay provides a concrete selectivity advantage [4]. This negative data point, while limited to a single GPCR target, is nonetheless valuable for compound triaging when selecting among structurally related pyrazole building blocks where GPR35 activity has been reported in patent literature [5].

Fragment-Based Drug Discovery: Optimal Profile for Library Inclusion

With molecular weight 316.08 g·mol⁻¹, cLogP 1.68, TPSA 47.36 Ų, HBD = 1, and HBA = 5–7, this compound satisfies all Rule-of-Three (Ro3) fragment criteria and positions itself in the 'goldilocks' zone of fragment physicochemical space [6]. Compared to the carboxylic acid analog (CAS 1006471-09-5, MW 273.01, TPSA ~56 Ų), the ester form provides superior membrane permeability for cellular fragment screening, while the 4-bromo substituent offers a convenient synthetic handle for fragment elaboration via cross-coupling chemistry—a feature absent in the non-brominated 5-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate scaffold.

Application
Selection Property
Validation Focus
Pre-emergence herbicide scaffold
Lipophilicity in 1.5–2.5 range; H-bond donor presence
Soil mobility, leaf penetration assays; ALS/PPO target engagement
Base-stable ethyl ester in parallel synthesis
Slower alkaline hydrolysis vs. methyl ester
Stability under basic coupling conditions; yield improvement in library synthesis
GPR35-inactive scaffold for selectivity-driven med chem
Documented inactivity in GPR35 primary assay
Counter-screening against GPCR panel; selectivity profiling
Fragment-based drug discovery library
Rule-of-Three compliant; bromo synthetic handle
Cellular fragment screening permeability; cross-coupling elaboration efficiency
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